molecular formula C13H16N2O3S2 B7680023 N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide

N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide

Cat. No. B7680023
M. Wt: 312.4 g/mol
InChI Key: YLOJSXIHSBLRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide, also known as MRS 2578, is a potent and selective antagonist of the P2Y6 receptor. This receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP), a nucleotide that is released during tissue damage and inflammation. The P2Y6 receptor is involved in a variety of physiological processes, including immune responses, pain sensation, and blood clotting. MRS 2578 has been used extensively in scientific research to investigate the role of the P2Y6 receptor in these processes.

Mechanism of Action

N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is a competitive antagonist of the P2Y6 receptor, meaning it binds to the receptor and prevents the binding of its natural ligand, UDP. By blocking the activation of the P2Y6 receptor, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 inhibits downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 are dependent on the specific physiological process being studied. For example, in immune responses, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been shown to inhibit the activation of microglia and the production of cytokines in macrophages. In pain sensation, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been shown to modulate nociceptive signaling in the spinal cord. In blood clotting, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been shown to inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 in lab experiments is its high potency and selectivity for the P2Y6 receptor. This allows for specific targeting of the receptor without affecting other receptors or signaling pathways. Additionally, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is commercially available, making it easily accessible for researchers.
One limitation of using N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 in lab experiments is its potential for off-target effects. While it is highly selective for the P2Y6 receptor, it may still interact with other receptors or signaling pathways at high concentrations. Additionally, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is not a clinically approved drug, meaning its safety and efficacy in humans have not been established.

Future Directions

There are several future directions for research involving N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 and the P2Y6 receptor. One area of interest is the role of the P2Y6 receptor in cancer. Recent studies have suggested that the P2Y6 receptor may be involved in the progression of certain types of cancer, such as breast cancer and glioblastoma. Investigating the role of the P2Y6 receptor in these cancers and the potential therapeutic benefits of targeting the receptor with N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 could lead to the development of new cancer treatments.
Another future direction is the development of more potent and selective P2Y6 receptor antagonists. While N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is highly selective for the P2Y6 receptor, it may not be potent enough for certain applications. Developing more potent antagonists could allow for more precise targeting of the receptor and greater efficacy in treating diseases.
In conclusion, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 is a potent and selective antagonist of the P2Y6 receptor that has been used extensively in scientific research to investigate the role of the receptor in various physiological processes. While it has advantages and limitations for lab experiments, its potential for future research in areas such as cancer and the development of more potent antagonists makes it an important tool for understanding the role of the P2Y6 receptor in health and disease.

Synthesis Methods

N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 can be synthesized using a multi-step process that involves the coupling of several different chemical compounds. The first step involves the reaction of 6-methoxypyridin-3-amine with 2-bromo-1-(methylsulfonyl)ethene to form 6-methoxypyridin-3-ylmethyl-2-(methylsulfonyl)ethene. This compound is then reacted with thiophen-2-ylboronic acid to form the desired product, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been used extensively in scientific research to investigate the role of the P2Y6 receptor in various physiological processes. For example, it has been used to study the role of the P2Y6 receptor in immune responses, such as the activation of microglia in the brain and the regulation of cytokine production in macrophages. It has also been used to study the role of the P2Y6 receptor in pain sensation, such as the modulation of nociceptive signaling in the spinal cord. Additionally, N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide 2578 has been used to study the role of the P2Y6 receptor in blood clotting, such as the regulation of platelet aggregation.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-N-methyl-2-thiophen-2-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-15(11-5-6-13(18-2)14-10-11)20(16,17)9-7-12-4-3-8-19-12/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOJSXIHSBLRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)OC)S(=O)(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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